4-[(Pyridin-2-ylmethyl)carbamoyl]phenyl acetate
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Overview
Description
4-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL ACETATE is an organic compound that features a pyridine ring attached to a phenyl acetate group through a carbamoyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL ACETATE typically involves the reaction of 4-aminophenyl acetate with pyridine-2-carboxaldehyde in the presence of a suitable catalyst. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product. Common reagents used in this synthesis include sodium borohydride or hydrogen gas with a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
4-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be synthesized using halogenating agents like N-bromosuccinimide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: N-bromosuccinimide in the presence of a radical initiator.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Halogenated pyridine derivatives.
Scientific Research Applications
4-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 4-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of an enzyme, inhibiting its activity, or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-{[(PYRIDIN-3-YL)METHYL]CARBAMOYL}PHENYL ACETATE
- 4-{[(PYRIDIN-4-YL)METHYL]CARBAMOYL}PHENYL ACETATE
- 4-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}BENZOATE
Uniqueness
4-{[(PYRIDIN-2-YL)METHYL]CARBAMOYL}PHENYL ACETATE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. The position of the pyridine ring and the nature of the carbamoyl linkage play a crucial role in determining its reactivity and interaction with biological targets.
Properties
Molecular Formula |
C15H14N2O3 |
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Molecular Weight |
270.28 g/mol |
IUPAC Name |
[4-(pyridin-2-ylmethylcarbamoyl)phenyl] acetate |
InChI |
InChI=1S/C15H14N2O3/c1-11(18)20-14-7-5-12(6-8-14)15(19)17-10-13-4-2-3-9-16-13/h2-9H,10H2,1H3,(H,17,19) |
InChI Key |
VSRGQAVOSTUTQZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)NCC2=CC=CC=N2 |
Origin of Product |
United States |
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